N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique structure with a dimethylaminoethyl group, a thioxo group, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate with 2-dimethylaminoethyl chloride in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is explored for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its synthesis and modification can lead to the discovery of new compounds with desirable characteristics.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group may facilitate binding to specific sites, while the thioxo and carboxamide groups can modulate the compound’s activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-4-oxo-3-methyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(2-(dimethylamino)ethyl)-4-oxo-3-ethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(2-(dimethylamino)ethyl)-4-oxo-3-butyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific propyl group, which can influence its biological activity and chemical reactivity. The combination of functional groups in this compound provides a distinct profile that can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-8-20-15(22)12-6-5-11(10-13(12)18-16(20)23)14(21)17-7-9-19(2)3/h5-6,10H,4,7-9H2,1-3H3,(H,17,21)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNFFWRJXYIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(C)C)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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